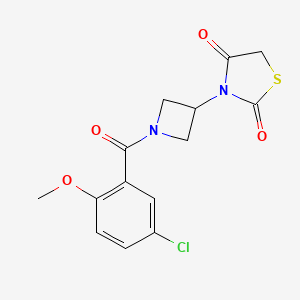

3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-21-11-3-2-8(15)4-10(11)13(19)16-5-9(6-16)17-12(18)7-22-14(17)20/h2-4,9H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGZAOFFZSXNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with azetidin-3-amine to form the intermediate 1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods focus on optimizing reaction conditions to maximize yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The thiazolidine derivatives have been studied for their effectiveness against various bacterial and fungal strains.

Case Studies:

- A study on thiazolidine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing efficacy comparable to standard antibiotics like Ampicillin.

- Another investigation focused on the antifungal potential of thiazolidine compounds, revealing activity against Candida albicans, with minimum inhibitory concentrations (MICs) suggesting effectiveness .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| Thiazolidine Derivative A | Antibacterial | Staphylococcus aureus |

| Thiazolidine Derivative B | Antifungal | Candida albicans |

Anti-inflammatory Properties

The thiazolidine scaffold has been associated with anti-inflammatory effects. Compounds derived from this structure have shown promise in reducing inflammation in various models.

Case Study:

- Research has indicated that thiazolidine derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases. These findings suggest that modifications to the thiazolidine structure can enhance anti-inflammatory activity .

Anticancer Activity

Thiazolidine derivatives have been investigated for their potential as anticancer agents. The unique structural features allow these compounds to interact with biological targets involved in cancer progression.

Case Studies:

- A study highlighted the synthesis of 4-substituted methoxybenzoyl-thiazole compounds, demonstrating significant anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance cytotoxicity towards cancer cells .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Thiazolidine Derivative C | Breast Cancer | 10 |

| Thiazolidine Derivative D | Lung Cancer | 15 |

Mechanism of Action

The mechanism of action of 3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Anti-Inflammatory and Immunomodulatory Effects

- 3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)-TZD inhibits melanoma cell proliferation via ERK1/2 pathway modulation .

The 5-chloro-2-methoxy group in the target compound may enhance anti-inflammatory potency compared to bromo or methoxy analogs, as halogen substituents often improve binding affinity and metabolic stability .

Antioxidant and Enzyme Inhibition

- 5-(3-Methoxybenzylidene)-TZD (1d) exhibits 84.2% lipid peroxidation inhibition, surpassing Trolox (62.3%) .

- Halogenated derivatives (e.g., 5-bromo-TZD) show moderate activity (~46–49%), suggesting chloro substitution could offer a balance between lipophilicity and reactivity .

Structure-Activity Relationships (SAR)

- Substituent Position : Methoxy groups at the 2-position (e.g., TM17) enhance cytokine inhibition compared to 3- or 4-position analogs .

- Halogen Effects : Bromo substituents (TM17) may reduce cytotoxicity but lower antioxidant activity compared to chloro or methoxy groups .

- Azetidine vs. Benzyl Groups : The azetidine ring in the target compound could improve pharmacokinetics (e.g., solubility, bioavailability) over bulkier benzyl groups in TM17 or coumarin derivatives .

Biological Activity

The compound 3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is part of the thiazolidinedione class, which has gained attention for its diverse biological activities, particularly in the fields of diabetes management, anticancer research, and antimicrobial applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₈ClN₂O₄S

- Molecular Weight : 388.8 g/mol

- CAS Number : 2034290-09-8

The molecular structure includes a thiazolidine core, which is known for its role in various biological activities. The presence of a chloro and methoxy group on the benzoyl moiety enhances its chemical reactivity and biological interactions.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. Research indicates that derivatives of thiazolidinediones, including the compound , exhibit significant hypoglycemic effects. For instance, studies have shown that compounds similar to this thiazolidinedione can enhance glucose uptake in adipocytes and muscle cells by activating peroxisome proliferator-activated receptors (PPARs) .

Anticancer Properties

The anticancer potential of thiazolidinediones has been well-documented. They have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:

- Cell Cycle Regulation : Thiazolidinediones can arrest cancer cells at specific phases of the cell cycle.

- Angiogenesis Inhibition : They have been found to reduce vascular endothelial growth factor (VEGF) production, thereby inhibiting tumor angiogenesis .

In a study evaluating different thiazolidinedione derivatives, certain compounds demonstrated significant inhibitory activity against human cancer cell lines, suggesting that modifications to the thiazolidinedione structure can enhance anticancer efficacy .

Antimicrobial Activity

Thiazolidinedione derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. A systematic evaluation revealed that modifications at specific positions on the thiazolidine ring could enhance antimicrobial activity .

Neuroprotective Effects

Emerging research indicates that compounds within this class may offer neuroprotective benefits by mitigating oxidative stress and promoting neuronal survival in models of neurodegenerative diseases . The ability to protect neurons suggests a promising avenue for therapeutic development targeting conditions such as Alzheimer's disease.

The biological activities of 3-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione are attributed to its interaction with various molecular targets:

- PPAR Activation : By activating PPARγ, this compound enhances insulin sensitivity and glucose metabolism.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, which is crucial for its antidiabetic effects.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death .

Table 1: Summary of Biological Activities

Case Study Examples

- Antidiabetic Efficacy : A study involving genetically diabetic mice demonstrated that a thiazolidinedione derivative significantly lowered blood glucose levels compared to controls, showcasing its potential as a therapeutic agent for diabetes management.

- Anticancer Activity : In vitro studies revealed that certain thiazolidinedione derivatives inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

- Neuroprotection : Research indicated that thiazolidinedione compounds could reduce neuronal damage in models of oxidative stress, suggesting their utility in treating neurodegenerative conditions.

Q & A

Q. Table 1: Comparative Yields of Thiazolidinedione Derivatives

| Synthetic Route | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel condensation | Ethanol | Piperidine | 61 | |

| Microwave-assisted coupling | DMF | K₂CO₃ | 78 | |

| Conventional reflux | Toluene | None | 42 |

Q. Table 2: Stability Profile in Buffer Solutions

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| PBS (pH 7.4, 37°C) | 48 | None detected |

| Simulated Gastric | 6 | 5-Chloro-2-methoxybenzoic acid |

Key Citations

- Safety Protocols : Refer to MDL guidelines for handling chloro/methoxy-substituted heterocycles, including PPE requirements (nitrile gloves, fume hood) .

- Spectral Libraries : Cross-reference NMR data with Royal Society of Chemistry archives for thiazolidinedione analogs .

Note : Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed journals and PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.